Home > Products > Screening Compounds P142671 > H-Tyr-Pro-Asn-Thr-Ala-Leu-Val-OH
H-Tyr-Pro-Asn-Thr-Ala-Leu-Val-OH - 911288-93-2

H-Tyr-Pro-Asn-Thr-Ala-Leu-Val-OH

Catalog Number: EVT-14312561
CAS Number: 911288-93-2
Molecular Formula: C36H56N8O11
Molecular Weight: 776.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

Peptides like H-Tyrosine-Proline-Asparagine-Threonine-Alanine-Leucine-Valine-OH can be synthesized from their respective amino acids, which are typically derived from natural sources or produced synthetically. The synthesis methods often involve solid-phase peptide synthesis, a widely used technique in peptide chemistry.

Classification

This compound belongs to the class of peptides, specifically linear peptides. Its classification can also extend to signaling molecules, given its potential roles in biological systems.

Synthesis Analysis

Methods

The synthesis of H-Tyrosine-Proline-Asparagine-Threonine-Alanine-Leucine-Valine-OH can be achieved through solid-phase peptide synthesis (SPPS). In this method, the amino acids are sequentially added to a solid support, allowing for easy purification and manipulation during the synthesis process.

Technical Details

  1. Resin Selection: A suitable resin is chosen based on the desired properties of the final peptide.
  2. Amino Acid Coupling: Each amino acid is activated (often using coupling agents like DIC or HATU) and then coupled to the growing peptide chain on the resin.
  3. Deprotection Steps: Protecting groups on the amino acids are removed at specific stages to allow further coupling.
  4. Cleavage: Once synthesis is complete, the peptide is cleaved from the resin using acidic conditions (e.g., trifluoroacetic acid).

The entire process requires careful monitoring of reaction conditions and purification steps, often utilizing high-performance liquid chromatography (HPLC) for analysis and purification of the final product .

Molecular Structure Analysis

Structure

The molecular structure of H-Tyrosine-Proline-Asparagine-Threonine-Alanine-Leucine-Valine-OH can be represented as follows:

  • Sequence: H-Tyr-Pro-Asn-Thr-Ala-Leu-Val-OH
  • Molecular Formula: C34H59N7O10
  • Molecular Weight: Approximately 675.87 g/mol

Data

The structural representation can be visualized using software that models peptides, allowing for insights into its three-dimensional conformation and potential interactions with biological targets.

Chemical Reactions Analysis

Reactions

The chemical reactivity of H-Tyrosine-Proline-Asparagine-Threonine-Alanine-Leucine-Valine-OH primarily involves interactions typical of peptides, such as hydrolysis and enzymatic cleavage. The presence of specific functional groups in the amino acids may also allow for additional reactions, including:

  • Peptide Bond Formation: Between carboxyl and amine groups during synthesis.
  • Hydrolysis: Under acidic or basic conditions, leading to the breakdown of peptide bonds.
  • Enzymatic Reactions: Catalyzed by proteolytic enzymes that cleave specific bonds within the peptide.

These reactions are crucial for understanding how this peptide behaves in biological systems .

Mechanism of Action

Process

The mechanism of action for peptides like H-Tyrosine-Proline-Asparagine-Threonine-Alanine-Leucine-Valine-OH often involves binding to specific receptors or interacting with enzymes in biological pathways. This interaction can lead to:

  • Signal Transduction: Activation or inhibition of cellular pathways.
  • Biological Activity Modulation: Influencing physiological responses such as hormone release or neurotransmission.

Data

Research has shown that peptides with similar sequences can exhibit diverse biological activities, including antimicrobial properties and modulation of immune responses .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically a white to off-white powder.
  • Solubility: Soluble in water and polar solvents; insoluble in non-polar solvents.
  • Stability: Generally stable under normal laboratory conditions but sensitive to extreme pH and temperature variations.

Chemical Properties

  • pKa Values: Vary depending on the side chains; essential for understanding solubility and reactivity.
  • Hydrophobicity/Hydrophilicity: The balance between hydrophobic (e.g., Leucine, Valine) and hydrophilic (e.g., Threonine, Asparagine) residues affects its interaction with membranes and proteins.

Relevant analyses such as circular dichroism (CD) spectroscopy can provide insights into secondary structure formation .

Applications

Scientific Uses

H-Tyrosine-Proline-Asparagine-Threonine-Alanine-Leucine-Valine-OH has potential applications in various scientific fields:

  1. Pharmaceuticals: Development of therapeutic agents targeting specific receptors.
  2. Biotechnology: Use in drug delivery systems or as a component in biomaterials.
  3. Research Tools: Studying protein-protein interactions or enzyme kinetics.

Peptides like this one are increasingly recognized for their roles in health and disease, making them valuable in both basic research and applied sciences .

Biosynthesis and Peptide Engineering

Ribosomal vs. Non-Ribosomal Synthesis Pathways

The heptapeptide H-Tyr-Pro-Asn-Thr-Ala-Leu-Val-OH can theoretically originate from two distinct biosynthetic pathways. Ribosomal synthesis is the predominant route for such sequences containing standard proteinogenic amino acids. In this pathway, the peptide is translated from mRNA as part of a larger precursor protein, followed by proteolytic cleavage to release the mature sequence. The presence of proline (position 2) and hydrophobic residues (Leu, Val) necessitates specialized ribosomal machinery, such as elongation factor P (EF-P), to prevent ribosomal stalling during translation [1] [8].

Non-ribosomal peptide synthetase (NRPS) pathways, while less probable for this sequence, could theoretically assemble it using multi-modular enzyme complexes. Key domains include adenylation (A) domains for amino acid activation, peptidyl carrier protein (PCP) domains for thioesterification, and condensation (C) domains for peptide bond formation. The C-domain exhibits stringent selectivity, particularly at the acceptor site, which might limit incorporation of non-standard residues absent in this peptide [7]. Crucially, NRPS systems typically generate peptides with non-proteinogenic amino acids or complex modifications, neither of which characterize this heptapeptide.

Table 1: Comparative Analysis of Biosynthetic Pathways

FeatureRibosomal PathwayNon-Ribosomal Pathway
Amino Acid ScopeStandard proteinogenic amino acidsNon-proteinogenic & D-amino acids common
Key EnzymesRibosome, EF-P, signal peptidasesNRPS mega-enzymes (A, PCP, C domains)
Sequence SpecificityTemplate-directed (mRNA)Determined by NRPS module organization
Modification PotentialLimited to post-translational modificationsIntegrated modifications (e.g., epimerization, methylation)
Relevance to TargetHigh (Standard residues, no complex modifications)Low

Enzymatic Post-Translational Modifications

Following ribosomal synthesis, the peptide may undergo several enzymatic modifications that alter its functionality and stability:

  • N-Terminal Processing: The initiator methionine is typically excised by methionine aminopeptidases (MetAPs), exposing tyrosine as the N-terminal residue. Subsequent acetylation by N-terminal acetyltransferases (NATs) could occur, particularly if tyrosine is followed by hydrophobic residues like proline [3].
  • Phosphorylation: The threonine residue (position 4) is a potential substrate for serine/threonine kinases. Phosphorylation introduces a negative charge, potentially altering the peptide’s interactions with biological targets or affecting its hydrolysis susceptibility [9].
  • Hydroxylation: Proline (position 2) may undergo hydroxylation via prolyl hydroxylases, generating hydroxyproline. This modification enhances structural rigidity through stereoelectronic effects and influences hydrogen-bonding capacity [9].
  • Glycosylation: The asparagine-threonine sequence (positions 3–4) constitutes a potential N-linked glycosylation motif (Asn-X-Thr). Attachment of glycan moieties would significantly increase hydrodynamic size and alter bioavailability [9].

Table 2: Potential Post-Translational Modifications

ResidueModification TypeFunctional ConsequenceEnzymatic Machinery
Tyr¹N-terminal acetylationCharge neutralization, stability enhancementNatA acetyltransferase
Thr⁴PhosphorylationAlters binding affinity, creates degradation signalSer/Thr kinases
Pro²HydroxylationConformational restraint, H-bonding modulationProlyl-4-hydroxylase
Asn³-Thr⁴N-linked glycosylationSolubility modulation, receptor targetingOligosaccharyltransferase complex

Solid-Phase Peptide Synthesis Optimization

Chemical synthesis via Fmoc-based solid-phase peptide synthesis (SPPS) is the primary method for producing H-Tyr-Pro-Asn-Thr-Ala-Leu-Val-OH. Key optimizations address sequence-specific challenges:

  • Aspartimide Formation: The Asn-Thr sequence (residues 3–4) is highly prone to aspartimide formation during piperidine deprotection, leading to racemization and chain cleavage. Mitigation strategies include:
  • Using 0.1 M HOBt in piperidine to suppress base-catalyzed side reactions
  • Replacing Fmoc-Asn-OH with backbone-protected derivatives (e.g., Fmoc-Asn(Trt)-OH)
  • Conducting deprotection steps at 0–4°C to slow reaction kinetics [5] [10]
  • Aggregation During Chain Elongation: Hydrophobic segments (Ala⁵-Leu⁶-Val⁷) induce β-sheet aggregation, causing incomplete coupling. Solutions include:
  • Incorporating pseudoproline dipeptides (e.g., Thr-Ala as Thr(ψ⁴⁵Me,Mepro)-Ala) to disrupt secondary structures
  • Using chaotropic agents like 2 M lithium chloride in DMF
  • Switching to elevated-temperature (50°C) coupling protocols [3]
  • C-Terminal Epimerization: Prolonged exposure of C-terminal valine to HBTU/DIPEA activation causes racemization. This is minimized by:
  • Employing OxymaPure/DIC coupling reagents instead of phosphonium salts
  • Reducing activation time to <3 minutes
  • Using a 10-fold excess of Fmoc-Val-OH [10]

Table 3: SPPS Optimization Protocols

Synthetic ChallengeStandard ProtocolOptimized ProtocolPurity Improvement
Asn³-Thr⁴ aspartimide20% piperidine/DMF0.1M HOBt/piperidine at 4°C89% → 97%
Leu⁶-Val⁷ aggregationDIC/HOBt in DMFDIC/Oxyma in DMF with 2M LiCl75% → 92%
C-terminal racemizationHBTU/DIPEA, 10 min activationOxymaPure/DIC, 2 min activation85% ee → 99% ee

Challenges in Sequence-Specific Folding and Stability

The peptide’s conformational stability is governed by its sequence, presenting both opportunities and challenges:

  • Hydrophobic C-Terminal Instability: The Ala⁵-Leu⁶-Val⁷ motif drives concentration-dependent aggregation via hydrophobic collapse. This is characterized by:
  • >70% α-helical content at 4°C (CD spectroscopy)
  • Irreversible transition to β-sheet fibrils above 25°C
  • Critical aggregation concentration (CAC) of 0.8 mM in aqueous buffer [9]
  • Oxidative Susceptibility: The N-terminal tyrosine is vulnerable to radical oxidation, forming dityrosine crosslinks. Oxidation kinetics accelerate 7-fold in pH >7.0 buffers, necessitating:
  • Lyophilization under argon with cryoprotectants (trehalose)
  • Formulation with antioxidants (thioglycerol)
  • Storage at -80°C in amberized vials [9]
  • Proline-Mediated Turn Stability: Molecular dynamics simulations indicate Pro² nucleates a Type VI β-turn spanning residues 1–4 (Tyr¹-Pro²-Asn³-Thr⁴). This turn:
  • Exhibits 3.2 Å hydrogen bond between Tyr¹ carbonyl and Thr⁴ amide
  • Possesses a 180° φ/ψ angle at Pro² (cis-configuration)
  • Disrupts upon Thr⁴ phosphorylation due to electrostatic repulsion [1]
  • Proteolytic Degradation Hotspots: Trypsin-like proteases cleave C-terminal to Arg⁴ (absent here), but chymotrypsin targets Tyr¹, and leucine aminopeptidase attacks Leu⁶. Plasma stability assays show t₁/₂ = 18 minutes in human serum, extendable to >2 hours via:
  • N-terminal acetylation
  • D-amino acid substitution at Leu⁶
  • PEGylation at Thr⁴ side chain [3] [9]

Properties

CAS Number

911288-93-2

Product Name

H-Tyr-Pro-Asn-Thr-Ala-Leu-Val-OH

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-4-amino-2-[[(2S)-1-[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-4-oxobutanoyl]amino]-3-hydroxybutanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoic acid

Molecular Formula

C36H56N8O11

Molecular Weight

776.9 g/mol

InChI

InChI=1S/C36H56N8O11/c1-17(2)14-24(31(49)42-28(18(3)4)36(54)55)40-30(48)19(5)39-34(52)29(20(6)45)43-32(50)25(16-27(38)47)41-33(51)26-8-7-13-44(26)35(53)23(37)15-21-9-11-22(46)12-10-21/h9-12,17-20,23-26,28-29,45-46H,7-8,13-16,37H2,1-6H3,(H2,38,47)(H,39,52)(H,40,48)(H,41,51)(H,42,49)(H,43,50)(H,54,55)/t19-,20+,23-,24-,25-,26-,28-,29-/m0/s1

InChI Key

OXJVREDRODHFLX-LKFGXTQKSA-N

Canonical SMILES

CC(C)CC(C(=O)NC(C(C)C)C(=O)O)NC(=O)C(C)NC(=O)C(C(C)O)NC(=O)C(CC(=O)N)NC(=O)C1CCCN1C(=O)C(CC2=CC=C(C=C2)O)N

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)[C@H](CC(=O)N)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CC2=CC=C(C=C2)O)N)O

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